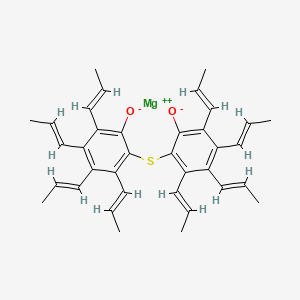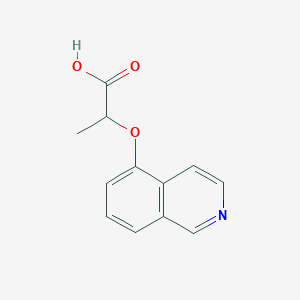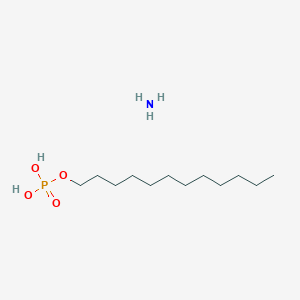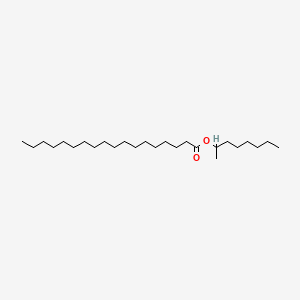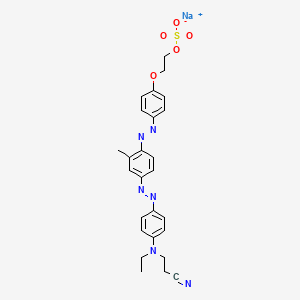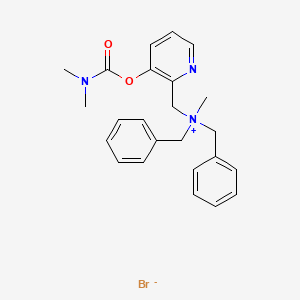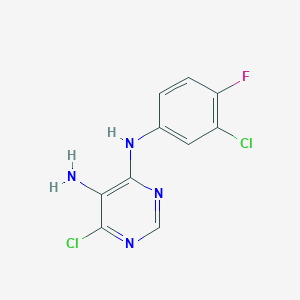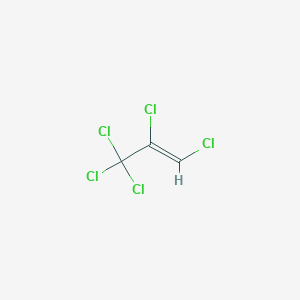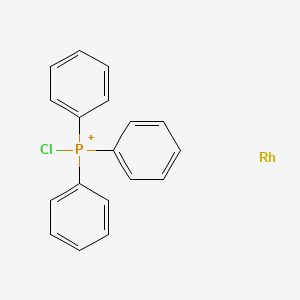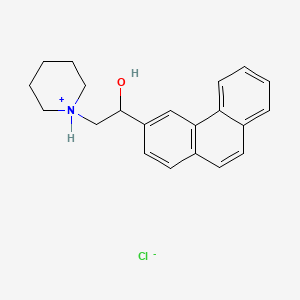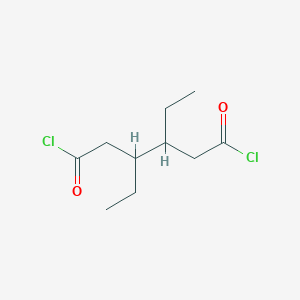
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride is a compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride typically involves the following steps:
Friedel-Crafts Acylation: The benzothiophene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Pyrrolidine Addition: The acylated benzothiophene is then reacted with pyrrolidine under basic conditions to form the pyrrolidinomethyl ketone derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Substitution: Halogenating agents, nucleophiles, and electrophiles for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzothiophene derivatives.
Scientific Research Applications
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzo[b]thiophene: A simpler structure without the pyrrolidine moiety.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring instead of the pyrrolidinomethyl ketone structure.
Benzothiazole Derivatives: Compounds with a benzothiazole ring, which is structurally similar to benzothiophene.
Uniqueness: Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride is unique due to the combination of the benzothiophene and pyrrolidine moieties, providing a distinct set of chemical and biological properties that are not found in simpler or structurally different analogs.
Properties
CAS No. |
7349-49-7 |
|---|---|
Molecular Formula |
C14H16ClNOS |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-pyrrolidin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C14H15NOS.ClH/c16-13(9-15-7-3-4-8-15)12-10-17-14-6-2-1-5-11(12)14;/h1-2,5-6,10H,3-4,7-9H2;1H |
InChI Key |
KUPRXJGWLKSRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](C1)CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


